molecular formula C20H14N2O4S B2511596 2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 313470-00-7

2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2511596
CAS No.: 313470-00-7
M. Wt: 378.4
InChI Key: RXLOVTXOJDPTJD-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has attracted significant scientific research interest due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A significant application of compounds similar to 2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is in the field of antimicrobial and antifungal activities. Various studies have synthesized novel derivatives and evaluated their potential as antimicrobial and antifungal agents. For instance, Shah et al. (2016) synthesized novel derivatives and screened them for potential antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016). Similarly, Parameshwarappa et al. (2009) synthesized innovative thiazole-substituted coumarins and evaluated their antibacterial and antifungal activities (Parameshwarappa et al., 2009).

Antibacterial Effects

The synthesis of new derivatives of similar compounds and their antibacterial effects have also been a focus. Behrami et al. (2019) synthesized compounds like N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide and evaluated their antibacterial activity against various bacterial strains (Behrami & Dobroshi, 2019). Govori et al. (2013) isolated compounds such as 4-(4-methoxy benzo[d]thiazol-2-yl amino)-2-oxo-2H-chromene-3-carbaldehyde and investigated their antimicrobial properties (Govori et al., 2013).

Carbonic Anhydrase Inhibitory Activities

Another significant application is in inhibiting carbonic anhydrase I and II. Kurt et al. (2016) synthesized sulphonamide-substituted coumarylthiazole derivatives and evaluated their inhibitory effects on purified carbonic anhydrase I and II, showing promising results (Kurt et al., 2016).

Crystal and Molecular Structure Analysis

Anuradha et al. (2012) determined the crystal structure of a similar compound, providing insights into its molecular interactions and stability. This study aids in understanding the compound's potential applications in various fields (Anuradha et al., 2012).

Synthesis and Characterisation for Potential Receptor Ligands

Compounds like 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides have been synthesized and characterized as potential ligands for human adenosine receptors, indicating their potential in therapeutic applications (Cagide et al., 2015).

Anticancer Activities

The synthesis and evaluation of chromeno[4,3-b]pyridine derivatives for their anticancer activities, particularly against breast cancer, highlight the potential of these compounds in cancer therapy (Abd El Ghani et al., 2022).

Biochemical Analysis

Biochemical Properties

2-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties . Additionally, it may bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it affects the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax, thereby influencing cellular outcomes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in extracellular matrix degradation, thereby preventing cancer cell invasion and metastasis . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under various conditions, but its degradation products may also exert biological effects . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The stability and activity of this compound may vary depending on the experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of oxidative stress . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, it influences the levels of key metabolites, such as reactive oxygen species and glutathione, thereby modulating cellular redox status .

Properties

IUPAC Name

2-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S/c1-25-17-9-5-3-7-13(17)18(23)22-20-21-15(11-27-20)14-10-12-6-2-4-8-16(12)26-19(14)24/h2-11H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOVTXOJDPTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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